molecular formula C5H2ClN3O2 B15308040 5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one

5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one

Cat. No.: B15308040
M. Wt: 171.54 g/mol
InChI Key: RBPTUNHVFZHRAW-UHFFFAOYSA-N
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Description

5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a chlorine atom attached to the oxazole ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyrimidine-2,4-dione with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 5-azido-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one or 5-thiocyanato-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one.

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-chlorobenzo[d]oxazole
  • 2-ethoxybenzo[d]oxazole
  • 2-ethoxy-5-chlorobenzo[d]oxazole

Uniqueness

5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one is unique due to its specific substitution pattern and the presence of both oxazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C5H2ClN3O2

Molecular Weight

171.54 g/mol

IUPAC Name

5-chloro-3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one

InChI

InChI=1S/C5H2ClN3O2/c6-4-7-1-2-3(8-4)9-5(10)11-2/h1H,(H,7,8,9,10)

InChI Key

RBPTUNHVFZHRAW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)Cl)NC(=O)O2

Origin of Product

United States

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